Dodecanoic-2,2-D2 acid
Overview
Description
Dodecanoic-2,2-D2 acid, also known as lauric acid, is a saturated fatty acid found naturally in coconut oil and palm kernel oil. It is a white, waxy solid that is insoluble in water, and has a melting point of 44°C. Lauric acid is a major component of the human diet and is found in many processed foods. It is known to have a variety of health benefits, including anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, lauric acid has been studied for its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
1. Inclusion Complexes with Cyclodextrins
- Summary of Application: Dodecanoic acid (also known as lauric acid) forms inclusion complexes with α-cyclodextrin, β-cyclodextrin, and 2-HP-β-cyclodextrin . These complexes are studied for their stability and formation constants .
- Methods of Application: The conductometric method is used to study these complexes over a wide temperature range of 283.15–318.15K .
- Results or Outcomes: The study allows for the determination of the theoretical limiting molar conductivity of the studied complexes, the values of the inclusion complex formation constants (Kf), and the values of thermodynamic functions (Δ G0, Δ H0, and Δ S0) describing the complexation process in the studied temperature range .
2. Ethoxylation of Dodecanoic Acid
- Summary of Application: Dodecanoic acid is ethoxylated in the presence of various catalysts, resulting in a range of products with different polyaddition degrees .
- Methods of Application: The oxyethylation is performed using a conventional alkaline catalyst, a homogeneous alkaline earth metal catalyst, and a heterogeneous rare earth metal catalyst .
- Results or Outcomes: The catalysts significantly influence the obtained homologue distributions and the content of di-esters and polyethylene glycols as byproducts . The equivalent product series exhibit significant differences in physicochemical properties and surface activity .
3. Antimicrobial Activity
- Summary of Application: Derivatives of dodecanoic acid are synthesized and evaluated for their antimicrobial activity against various microorganisms .
- Methods of Application: The antimicrobial activity is evaluated in vitro against Gram-positive Staphylococcus aureus, Bacillus subtilis, Gram-negative Escherichia coli, and antifungal activity against Candida albicans and Aspergillus niger .
- Results or Outcomes: The results of this application are not specified in the source .
4. Production of Dodecanedioic Acid
- Summary of Application: Dodecanedioic acid (DDA) is produced from dodecanoic acid and is used as a precursor for producing the polyamide nylon-6,12 .
- Methods of Application: The specific methods of application are not specified in the source .
- Results or Outcomes: The results of this application are not specified in the source .
5. Stable Isotope Labeled (SIL) Lipids
- Summary of Application: Dodecanoic-2,2-D2 acid, also known as Lauric-2,2-d2 acid, α-Dideuterododecanoic acid, 2,2-Dideuteriododecanoic acid is a product in the category of Stable Isotope Labeled (SIL) Lipids .
- Methods of Application: The specific methods of application are not specified in the source .
- Results or Outcomes: The results of this application are not specified in the source .
6. Biotransformation of Low Cost Plant-Oil Derivatives
- Summary of Application: Dodecanedioic acid (DDA) is produced via biotransformation of low-cost plant-oil derivatives using Candida tropicalis . DDA is highly useful to the chemical industry as a versatile precursor for producing the polyamide nylon-6,12 .
- Methods of Application: The specific methods of application are not specified in the source .
- Results or Outcomes: The results of this application are not specified in the source .
properties
IUPAC Name |
2,2-dideuteriododecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-ZWGOZCLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481362 | |
Record name | Lauric-2,2-d2 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dideuteriododecanoic acid | |
CAS RN |
64118-39-4 | |
Record name | Lauric-2,2-d2 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.